N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15-4-7-18(8-5-15)20-21(28)26-23(25-20)10-12-27(13-11-23)22(29)24-19-9-6-16(2)14-17(19)3/h4-9,14H,10-13H2,1-3H3,(H,24,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNQPSFDTCTZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=C(C=C4)C)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 404.5 g/mol
- CAS Number : 932291-71-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). Research indicates that compounds with similar structures can act as allosteric modulators, enhancing or inhibiting receptor activity without directly activating the receptor themselves. This mechanism can lead to selective therapeutic effects with fewer side effects compared to traditional agonists or antagonists .
Pharmacological Effects
Study 1: Allosteric Modulation of GPCRs
A study published in Nature Reviews Drug Discovery highlights the potential of allosteric modulators in treating neurodegenerative diseases. The findings suggest that compounds like this compound could enhance therapeutic efficacy by selectively targeting specific signaling pathways involved in CNS disorders .
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that triazaspiro compounds can induce apoptosis in cancer cells. For instance, a compound structurally similar to this compound was tested against breast cancer cell lines and exhibited significant cytotoxicity at micromolar concentrations. This suggests potential for further development as an anticancer agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide has been investigated for various biological activities:
- Antitumor Activity : Studies have indicated potential anticancer effects against several cancer cell lines. For instance, compounds with similar structures have shown significant growth inhibition in human cancer cell lines such as OVCAR-8 and NCI-H40 .
- Anti-inflammatory Effects : The compound's interaction with specific molecular targets suggests it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
Applications in Medicinal Chemistry
The unique structural features of this compound position it as a promising candidate for drug development:
- Drug Design : Its spirocyclic structure can serve as a scaffold for designing new therapeutic agents targeting various diseases such as cancer and inflammatory disorders.
- Building Blocks for Complex Molecules : The compound may also act as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals and materials science.
Case Study 1: Anticancer Activity
In a study examining compounds similar to this compound, researchers found that certain derivatives exhibited significant inhibition against multiple cancer cell lines. Growth inhibition percentages ranged from 51% to over 86% depending on the specific cell line tested .
Case Study 2: Interaction Studies
Research focused on the interactions of this compound with various biological targets utilized techniques such as surface plasmon resonance to assess binding affinities with target proteins. These studies are crucial for understanding how the compound modulates biological processes at the molecular level and its potential therapeutic implications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications in Analogous Compounds
The triazaspiro[4.5]decene scaffold is versatile, with modifications impacting physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Research Findings and Activity Trends
Role of Aromatic Substituents
- Methyl vs. Methoxy groups (e.g., BJ10283) increase polarity and metabolic susceptibility .
- Halogenation :
Spirocyclic Core Modifications
- Triazole vs. Oxazole : Compounds like 3-(4-chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1-one () replace nitrogen with oxygen in the spiro system, reducing basicity and altering hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide?
- Methodology : The synthesis of structurally similar spiro compounds typically involves multi-step protocols, including cyclocondensation reactions, amide bond formation, and functional group modifications. For example, spiro systems can be constructed via [4+2] cycloadditions or ring-closing metathesis. Post-synthetic steps may include purification via column chromatography and characterization using /-NMR and LC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use high-resolution analytical techniques:
- Chromatography : Reverse-phase HPLC (e.g., Chromolith® or Purospher® columns) with UV detection for purity assessment .
- Spectroscopy : -NMR for proton environments, -NMR for carbon backbone, and IR spectroscopy for functional groups like amides (C=O stretch ~1650 cm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation .
Q. What experimental controls are critical in biological activity assays for this compound?
- Methodology : Include:
- Positive controls : Known inhibitors/agonists for target enzymes or receptors (e.g., Hedgehog Antagonist VIII for pathway studies) .
- Negative controls : Solvent-only treatments (e.g., DMSO) to rule out vehicle interference.
- Replicate experiments : Triplicate measurements to assess reproducibility .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this spiro compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. ICReDD’s approach combines reaction path searches with machine learning to prioritize viable synthetic routes. Experimental validation of computational predictions reduces trial-and-error steps .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Cross-validation : Compare results from in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity).
- Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Structural analogs : Synthesize derivatives to isolate structure-activity relationships (SAR) .
Q. How can researchers scale up synthesis while maintaining yield and purity?
- Methodology :
- Process optimization : Use continuous-flow reactors for exothermic steps to improve heat management .
- Membrane technologies : Employ nanofiltration for impurity removal during large-scale purification .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodology :
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to visualize binding modes.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k, k) in real time .
Q. How to design stability studies under physiological conditions?
- Methodology :
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
- Temperature stress : Accelerated stability testing at 40°C/75% RH for 4 weeks to predict shelf-life .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
